molecular formula C23H28O9 B12109632 (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one

Cat. No.: B12109632
M. Wt: 448.5 g/mol
InChI Key: ADKHVJZZDAHAAW-WEVVVXLNSA-N
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Description

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes multiple methoxymethoxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate ketone, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to form the desired enone structure.

    Methoxymethylation: The phenolic hydroxyl groups are then protected by methoxymethylation using methoxymethyl chloride and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial or anticancer properties. The methoxymethoxy groups can be modified to enhance bioavailability and target specificity.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. For example, modifications to the phenyl rings can lead to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxymethoxy groups.

    (E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxymethoxy groups.

Uniqueness

The presence of methoxymethoxy groups in (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one makes it unique compared to its analogs. These groups can significantly alter the compound’s solubility, reactivity, and biological activity, providing distinct advantages in various applications.

Properties

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C23H28O9/c1-25-13-29-18-7-8-19(22(12-18)31-15-27-3)20(24)9-5-17-6-10-21(30-14-26-2)23(11-17)32-16-28-4/h5-12H,13-16H2,1-4H3/b9-5+

InChI Key

ADKHVJZZDAHAAW-WEVVVXLNSA-N

Isomeric SMILES

COCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCOC)OCOC)OCOC

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCOC)OCOC)OCOC

Origin of Product

United States

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